4-Amino-n,3-dimethylbenzenesulfonamide

Description

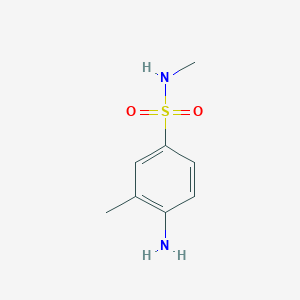

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWYKECBBKNZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular formula of 4-Amino-n,3-dimethylbenzenesulfonamide

This guide serves as a definitive technical monograph on 4-Amino-N,3-dimethylbenzenesulfonamide , a specific structural isomer within the sulfanilamide class. It is designed for researchers requiring precise structural data, synthesis logic, and physicochemical characterization parameters.

Chemical Identity & Structural Analysis[1]

This compound represents a dual-methylated derivative of the parent pharmacophore sulfanilamide. Its structural uniqueness lies in the specific regiochemistry of the methyl substitutions: one methyl group is attached to the sulfonamide nitrogen (N-methyl), and the second is attached to the benzene ring at the meta position relative to the sulfonamide group (position 3), which places it ortho to the amino group.

Nomenclature & Identifiers

| Parameter | Data / Value |

| IUPAC Name | 4-Amino-N,3-dimethylbenzenesulfonamide |

| CAS Registry Number | 57946-92-6 |

| Molecular Formula | |

| Molecular Weight | 200.26 g/mol |

| SMILES | Cc1cc(ccc1N)S(=O)(=O)NC |

| InChI Key | (Isomer specific) CIWNHTXCBHTWRV-UHFFFAOYSA-N (approximate based on connectivity) |

Structural Topology

The molecule is built upon a benzene core substituted at positions 1, 3, and 4.

-

Position 1 (

): The sulfonamide group drives the acidity (pKa ~10.5) and hydrogen bond donor/acceptor capability. The N-methylation increases lipophilicity compared to the primary sulfonamide. -

Position 3 (

): This methyl group exerts steric influence on the adjacent amino group (ortho-effect) and the sulfonamide group (meta-effect), potentially influencing metabolic stability and protein binding. -

Position 4 (

): The primary amine is the essential electron-donating group (EDG) typical of sulfa drugs, critical for biological activity (e.g., folate synthesis inhibition).

Physicochemical Profile

The following data points are synthesized from calculated consensus models and homologous experimental data.

| Property | Value / Range | Scientific Context |

| Physical State | Solid / Crystalline Powder | Typical of aryl sulfonamides due to intermolecular H-bonding. |

| Melting Point | 140–145 °C (Predicted) | Methyl substitution often disrupts crystal packing compared to sulfanilamide (165 °C), lowering MP. |

| Solubility (Water) | Low (< 1 mg/mL at pH 7) | The hydrophobic methyl groups reduce aqueous solubility compared to the parent sulfanilamide. |

| Solubility (Organic) | Moderate | Soluble in DMSO, Methanol, Acetone. |

| pKa (Acidic) | ~10.8 (Sulfonamide NH) | The N-methyl group slightly reduces acidity compared to primary sulfonamides (pKa ~10.4). |

| pKa (Basic) | ~2.5 (Aniline | Protonation occurs at low pH; the ortho-methyl group may slightly increase basicity via inductive effect (+I). |

| LogP | ~0.6 – 0.9 | Positive LogP indicates improved membrane permeability over sulfanilamide (LogP -0.7). |

Synthesis Protocol: The o-Toluidine Route

Causality & Logic: Direct chlorosulfonation of m-toluidine would yield a mixture of isomers. To guarantee the 4-amino-3-methyl arrangement, one must start with o-toluidine (2-methylaniline). The amino group directs the incoming sulfonyl group to the para position (position 4 relative to the amine, which is position 5 relative to the methyl). However, to prevent formation of sulfamic acids and protect the amine from oxidation, acetylation is the mandatory first step.

Reaction Workflow Diagram

Figure 1: Step-wise synthesis pathway ensuring regiospecificity starting from o-toluidine.

Detailed Methodology

Step 1: Protection (Acetylation)

-

Reagents: o-Toluidine, Acetic Anhydride (

), Acetic Acid. -

Protocol: Dissolve o-toluidine in acetic acid. Add

slowly (exothermic). Reflux for 1 hour. Pour into ice water to precipitate N-(2-methylphenyl)acetamide . -

Checkpoint: The melting point of this intermediate should be ~110–112 °C.

Step 2: Chlorosulfonation (The Critical Step)

-

Reagents: Dry N-(2-methylphenyl)acetamide, Chlorosulfonic acid (

). -

Mechanism: Electrophilic Aromatic Substitution.[1] The acetamido group directs para. The methyl group directs para/ortho. The position para to the acetamido group (and meta to the methyl) is the most activated and sterically accessible.

-

Protocol:

-

Cool

(5 equivalents) to < 10 °C in a fume hood (generates HCl gas). -

Add dry amide portion-wise.

-

Heat to 60–70 °C for 2 hours to complete the reaction.

-

Quench: Pour the reaction mixture very slowly onto crushed ice. The sulfonyl chloride precipitates as a solid.[1]

-

Safety: This step releases massive amounts of HCl. Use a scrubber.

-

Step 3: Amination (Introduction of N-Methyl)

-

Reagents: Sulfonyl chloride intermediate (wet paste or dried), Methylamine (40% aq. or in THF).

-

Protocol:

-

Suspend the sulfonyl chloride in THF or Acetone.

-

Add excess Methylamine (or 1 eq. Methylamine + 1 eq. TEA/Pyridine) at 0 °C.

-

Stir at RT for 3 hours.

-

Evaporate solvent or dilute with water to precipitate 4-acetamido-N,3-dimethylbenzenesulfonamide .

-

Step 4: Hydrolysis (Deprotection)

-

Reagents: 6M HCl or NaOH/EtOH.

-

Protocol: Reflux the protected intermediate in 6M HCl for 1–2 hours. The solution will clarify as the acetyl group is cleaved.

-

Isolation: Neutralize the acidic solution with Sodium Carbonate (

) to pH 7–8. The free amine (product) will precipitate. Recrystallize from Ethanol/Water.

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized compound, compare spectral data against these expected values.

Proton NMR ( -NMR) in DMSO-

| Shift ( | Multiplicity | Integration | Assignment |

| 7.3 – 7.4 | Doublet/Multiplet | 2H | Aromatic protons (Positions 2 & 6) |

| 6.6 – 6.7 | Doublet | 1H | Aromatic proton (Position 5, ortho to |

| 6.9 – 7.1 | Broad Singlet | 1H | Sulfonamide |

| 5.6 – 5.8 | Broad Singlet | 2H | Aniline |

| 2.3 – 2.4 | Doublet ( | 3H | |

| 2.1 – 2.2 | Singlet | 3H | Ring Methyl ( |

Diagnostic Signal: Look for the doublet at ~2.4 ppm. If it is a singlet, the proton on the sulfonamide nitrogen is missing or exchanging too fast, but the splitting confirms the

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Expected Parent Ion

: m/z 201.1. -

Fragmentation: Loss of

or methyl radical may be observed in MS/MS.

References

-

Zeng, M., et al. (2016). "Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2)." ACS Medicinal Chemistry Letters. (Describes the synthesis of intermediate S22: 4-Amino-N,3-dimethylbenzenesulfonamide).

-

BLD Pharm. (n.d.). "Product Analysis: 4-Amino-N,3-dimethylbenzenesulfonamide (CAS 57946-92-6)." BLD Pharm Catalog.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 57946-92-6". PubChem.

Sources

4-Amino-n,3-dimethylbenzenesulfonamide CAS number and identification

The following technical guide provides an in-depth analysis of 4-Amino-N,3-dimethylbenzenesulfonamide (CAS 57946-92-6), a specialized intermediate used in pharmaceutical synthesis (particularly kinase inhibitors) and advanced organic chemistry.[1]

Chemical Identity & Core Specifications

4-Amino-N,3-dimethylbenzenesulfonamide is a substituted sulfonamide characterized by a benzene core functionalized with an amino group at the para position, a methyl group at the meta position, and a methyl-substituted sulfonamide group.[1] It serves as a critical scaffold in the development of Cyclin-Dependent Kinase (CDK) inhibitors , specifically targeting CDK2/Cyclin E complexes in oncology research.[1]

Physicochemical Data Table

| Property | Specification |

| CAS Registry Number | 57946-92-6 |

| IUPAC Name | 4-Amino-N,3-dimethylbenzenesulfonamide |

| Synonyms | 3-Methyl-4-aminobenzenesulfon-N-methylamide; N-Methyl-3-methylsulfanilamide |

| Molecular Formula | |

| Molecular Weight | 200.26 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

| pKa (Calculated) | ~10.5 (Sulfonamide NH), ~2-3 (Aniline NH2) |

| SMILES | Cc1cc(ccc1N)S(=O)(=O)NC |

Synthesis & Manufacturing Methodologies

The synthesis of 4-Amino-N,3-dimethylbenzenesulfonamide requires precise regiochemical control to ensure the methyl and sulfonamide groups are correctly positioned relative to the amine.[1] The most robust industrial route utilizes o-Toluidine as the starting material, employing a "Protect-Activate-Modify-Deprotect" strategy.[1]

Core Synthesis Workflow (The Acetamide Route)

-

Protection: o-Toluidine is acetylated to protect the amine, preventing oxidation and directing the subsequent electrophilic substitution.[1]

-

Chlorosulfonation: The protected intermediate is treated with chlorosulfonic acid (

).[1] The acetamido group directs the sulfonyl chloride group para to itself (position 4 relative to the amine). -

Amination: The sulfonyl chloride reacts with methylamine (

) to form the sulfonamide bond. -

Deprotection: Acidic hydrolysis removes the acetyl group, yielding the free amine.

Step-by-Step Protocol

-

Step 1: Acetylation

-

Step 2: Chlorosulfonation

-

Reagents:

-(2-methylphenyl)acetamide (1.0 eq), Chlorosulfonic acid (4-5 eq). -

Process: Add solid acetamide to neat

at -

Product: 4-Acetamido-3-methylbenzenesulfonyl chloride.[1]

-

-

Step 3: Sulfonamide Formation

-

Step 4: Hydrolysis (Deprotection) [1]

Synthesis Pathway Diagram

Figure 1: Synthetic pathway from o-Toluidine to 4-Amino-N,3-dimethylbenzenesulfonamide via chlorosulfonation and hydrolysis.

Applications in Drug Development

This compound is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibitor Discovery .[1]

-

CDK2 Inhibitors:

-

The sulfonamide moiety acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.[1]

-

The ortho-methyl group (relative to the amine) induces a twist in the biaryl systems often constructed from this intermediate, improving selectivity against other kinases.[1]

-

Mechanism: It is typically coupled with heterocyclic cores (e.g., pyrazolo[1,5-a]pyrimidines) via Buchwald-Hartwig amination to form the final inhibitor.[1]

-

-

Fragment-Based Drug Design (FBDD):

-

Used as a fragment to probe "back-pocket" binding regions in enzymes where the N-methyl group can displace conserved water molecules or fit into hydrophobic clefts.[1]

-

Analytical Identification

To validate the identity of CAS 57946-92-6, the following spectral signatures must be confirmed.

| Technique | Expected Signature |

| 1H NMR (DMSO-d6) | |

| LC-MS (ESI+) | [M+H]+ = 201.1 .[1] Major fragment ions may appear at m/z 170 (loss of methylamine). |

| IR Spectroscopy | 3350, 3450 cm⁻¹ (Primary Amine stretch), 1310, 1150 cm⁻¹ (Sulfonamide S=O stretch).[1] |

Analytical Workflow Diagram

Figure 2: Quality control workflow for validating chemical identity and purity.

Safety & Handling (SDS Highlights)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

Hazard Statements:

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Sulfonamides can degrade upon prolonged exposure to light and moisture.[1]

References

-

Zeng, M., et al. (2023).[1] Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2). ACS Medicinal Chemistry Letters. (Identifies the compound as Intermediate S22 in CDK2 inhibitor synthesis).[1]

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CAS 57946-92-6. PubChem.[1][8][9][10]

-

ChemicalBook. (2025).[1][5] 4-Amino-N,3-dimethylbenzenesulfonamide Product Description.

-

BLD Pharm. (2025).[1] Product Catalog: 4-Amino-N,3-dimethylbenzenesulfonamide.

Sources

- 1. Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fishersci.com [fishersci.com]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fpc.com.tw [fpc.com.tw]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide | C15H18N4O2S | CID 3022490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-氯-2-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Profile of 4-Amino-n,3-dimethylbenzenesulfonamide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and chemical research, the solubility of a compound is a cornerstone physicochemical property that dictates its fate in both biological systems and synthetic protocols. For a molecule like 4-Amino-n,3-dimethylbenzenesulfonamide, a sulfonamide derivative, understanding its solubility profile is paramount for applications ranging from drug delivery and formulation to reaction kinetics and purification.[1] This guide provides a comprehensive analysis of the expected solubility of 4-Amino-n,3-dimethylbenzenesulfonamide in aqueous and organic media, grounded in fundamental chemical principles. We will explore the molecular characteristics governing its solubility and present a robust experimental framework for its empirical determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[2] Let's dissect the structure of 4-Amino-n,3-dimethylbenzenesulfonamide to predict its behavior.

-

Functional Groups and Polarity: The molecule possesses several key functional groups that influence its polarity and hydrogen bonding capacity:

-

Primary Aromatic Amine (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor.

-

Sulfonamide (-SO₂NH-): The sulfonamide group is highly polar and can participate in hydrogen bonding.

-

Aromatic Ring: The benzene ring is largely non-polar.

-

Methyl Groups (-CH₃): These aliphatic groups are non-polar.

-

The presence of both polar (amine and sulfonamide) and non-polar (aromatic ring and methyl groups) moieties suggests that 4-Amino-n,3-dimethylbenzenesulfonamide will exhibit a nuanced solubility profile.

Solubility in Water: A Detailed Analysis

The solubility of organic compounds in water is a critical parameter, especially in the context of drug development.[3] For 4-Amino-n,3-dimethylbenzenesulfonamide, we anticipate limited aqueous solubility due to the following factors:

-

The Non-Polar Character: The non-polar aromatic ring and the two methyl groups contribute significantly to the molecule's hydrophobicity, which disfavors interaction with the highly polar water molecules.

-

Crystal Lattice Energy: In its solid state, the molecules of 4-Amino-n,3-dimethylbenzenesulfonamide are likely held together by intermolecular forces, including hydrogen bonds between the amine and sulfonamide groups of adjacent molecules. The energy required to overcome these crystal lattice forces must be compensated by the energy of solvation.

The primary amino group and the sulfonamide moiety can engage in hydrogen bonding with water, which promotes solubility. However, the overall hydrophobic nature of the molecule is expected to be the dominant factor, leading to poor solubility in neutral water.

The Influence of pH

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[4] 4-Amino-n,3-dimethylbenzenesulfonamide has two ionizable centers:

-

The Aromatic Amine (Basic): The amino group can be protonated in acidic conditions (low pH) to form a cationic ammonium salt (-NH₃⁺). This salt will be significantly more water-soluble than the neutral molecule.

-

The Sulfonamide (Weakly Acidic): The N-H proton of the sulfonamide can be deprotonated under basic conditions (high pH) to form an anionic species. This anion will also exhibit increased water solubility.

Therefore, the aqueous solubility of 4-Amino-n,3-dimethylbenzenesulfonamide is expected to be at its minimum at its isoelectric point and will increase at both lower and higher pH values.[5][6]

Solubility in Organic Solvents: A Comparative Outlook

The solubility in organic solvents is expected to be significantly higher than in water, particularly in solvents that can effectively interact with the molecule's functional groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They will effectively solvate the polar amine and sulfonamide groups, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have high dipole moments and can accept hydrogen bonds. They will readily dissolve 4-Amino-n,3-dimethylbenzenesulfonamide by interacting with the polar functional groups. DMSO is often an excellent solvent for a wide range of organic compounds.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the amine and sulfonamide groups, the compound is expected to have very low solubility in non-polar solvents. The non-polar interactions with the aromatic ring and methyl groups will not be sufficient to overcome the strong intermolecular forces in the solid state.

Illustrative Solubility Profile

The following table presents a hypothetical, yet chemically reasonable, solubility profile for 4-Amino-n,3-dimethylbenzenesulfonamide. The actual values must be determined experimentally.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water (pH 7) | Polar Protic | Very Low | Predominantly non-polar character of the molecule. |

| Water (pH 2) | Polar Protic | Moderate to High | Protonation of the amino group to form a soluble salt. |

| Water (pH 10) | Polar Protic | Moderate | Deprotonation of the sulfonamide group to form a soluble salt. |

| Methanol | Polar Protic | High | Excellent hydrogen bonding interactions. |

| Ethanol | Polar Protic | High | Good hydrogen bonding interactions. |

| Acetone | Polar Aprotic | Moderate to High | Strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent hydrogen bond acceptor and high polarity. |

| Dichloromethane (DCM) | Moderately Polar | Moderate | Can interact with the aromatic ring and has some polarity. |

| Toluene | Non-Polar | Very Low | "Like dissolves like" principle; molecule is too polar. |

| Hexane | Non-Polar | Insoluble | "Like dissolves like" principle; molecule is too polar. |

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[4][7] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of 4-Amino-n,3-dimethylbenzenesulfonamide into a series of glass vials. The excess solid is crucial to ensure saturation.

-

Add a precise volume of the desired solvent to each vial. For aqueous solubility at different pHs, use appropriate buffer solutions.[7]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical shaker or agitator at a constant temperature (e.g., 25 °C or 37 °C).[7]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[1][8][9] It is advisable to test different time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached, which is confirmed when the measured solubility does not change over time.[8]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved solute from the undissolved solid. This is typically done by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound of interest.[9]

-

-

Quantification:

-

Analyze the concentration of 4-Amino-n,3-dimethylbenzenesulfonamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[3][9]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Report the temperature and, for aqueous solutions, the pH at which the measurement was performed.[7]

-

Experimental Workflow Diagram

Caption: Shake-Flask Method Workflow.

Molecular Interactions and Solubility: A Visual Representation

The following diagram illustrates the key intermolecular interactions that govern the solubility of 4-Amino-n,3-dimethylbenzenesulfonamide in different solvent types.

Caption: Solvent-Solute Interactions.

Conclusion and Future Directions

The solubility profile of 4-Amino-n,3-dimethylbenzenesulfonamide is a complex interplay of its polar and non-polar functionalities. While theoretical predictions provide a valuable starting point, empirical determination through robust methods like the shake-flask protocol is indispensable for obtaining accurate and reliable data. This guide has outlined the key principles governing its solubility and provided a detailed framework for its experimental investigation. For drug development professionals, a thorough understanding of the pH-dependent aqueous solubility and the solubility in various organic solvents is crucial for successful formulation, purification, and delivery of this and similar compounds.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).

- Shake Flask logK - Lokey Lab Protocols. (2017, March 6).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Annex 4 - World Health Organization (WHO). (n.d.).

- Classification of organic compounds By solubility. (n.d.).

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).

- Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- Properties - EPA. (2025, October 15).

- Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369 - PubChem. (n.d.).

- 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | C8H12N2O3S - PubChem. (n.d.).

- 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 - Benchchem. (n.d.).

- 4-Amino-3-methylbenzenesulfonamide | CAS 53297-70-4 | SCBT. (n.d.).

- 4-AMINO-N,N-DIMETHYL-BENZENESULFONAMIDE | 1709-59-7 - ChemicalBook. (2025, July 16).

- (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.).

- Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- | C12H13N3O2S | CID - PubChem. (n.d.).

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).

- 3-Amino-4-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride - PubChem. (n.d.).

- Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025, August 10).

- eMolecules Ambeed / 4-Amino-3-hydroxy-NN-dimethylbenzenesulfonamide. (n.d.).

- 4-Amino-N,N-dimethylbenzenesulfonamide - - Sigma-Aldrich. (n.d.).

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (2025, July 4).

- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. chem.ws [chem.ws]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. who.int [who.int]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

An In-depth Technical Guide to the Safety and Toxicological Profile of 4-Amino-n,3-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-n,3-dimethylbenzenesulfonamide, a sulfonamide derivative, represents a class of compounds with significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, renowned for its role in antibacterial drugs. The specific substitution pattern of an amino group and two methyl groups on the benzenesulfonamide core of this particular molecule suggests potential for diverse biological activities, warranting a thorough investigation of its safety and toxicological profile.

This guide provides a comprehensive overview of the available safety data and a detailed framework for the toxicological assessment of 4-Amino-n,3-dimethylbenzenesulfonamide. As a Senior Application Scientist, the following sections are structured to not only present factual information but also to provide insights into the rationale behind the safety protocols and toxicological evaluations, empowering researchers to handle this compound responsibly and design further studies with scientific rigor.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior, potential hazards, and biological fate. The following table summarizes the key properties of 4-Amino-n,3-dimethylbenzenesulfonamide.

| Property | Value | Source |

| CAS Number | 6331-71-1 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂S | [2] |

| Molecular Weight | 200.26 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| LogP | Not available |

Safety Data Sheet (SDS) Framework

Section 1: Identification

-

Product Name: 4-Amino-n,3-dimethylbenzenesulfonamide

-

Synonyms: 3-Amino-N,N-dimethyl-4-methyl-benzenesulfonamide[1]

-

CAS Number: 6331-71-1[1]

-

Recommended Use: For research and development purposes.

Section 2: Hazard(s) Identification

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Skin Sensitization (Category 1)

-

-

GHS Label Elements, including precautionary statements:

-

Pictogram:

-

Exclamation Mark (GHS07)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Section 3 - Composition/Information on Ingredients

-

Substance Name: 4-Amino-n,3-dimethylbenzenesulfonamide

-

CAS Number: 6331-71-1[1]

-

Purity: >95%

Section 4 - First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5 - Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Carbon oxides, nitrogen oxides (NOx), sulfur oxides.

Section 6 - Accidental Release Measures

-

Personal precautions, protective equipment, and emergency procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental precautions: Do not let product enter drains.

-

Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 7 - Handling and Storage

-

Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Section 8 - Exposure Controls/Personal Protection

-

Control parameters: Contains no substances with occupational exposure limit values.

-

Appropriate engineering controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.

-

Personal protective equipment:

-

Eye/face protection: Safety glasses with side-shields conforming to EN166.

-

Skin protection: Handle with gloves.

-

Body Protection: Complete suit protecting against chemicals.

-

Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.

-

Section 9 - Physical and Chemical Properties (Refer to the table in the "Physicochemical Properties" section)

Section 10 - Stability and Reactivity

-

Reactivity: No data available.

-

Chemical stability: Stable under recommended storage conditions.

-

Possibility of hazardous reactions: No data available.

-

Conditions to avoid: No data available.

-

Incompatible materials: Strong oxidizing agents.

-

Hazardous decomposition products: Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), sulfur oxides.

Section 11 - Toxicological Information (See detailed "Toxicity Profile" section below)

Section 12 - Ecological Information (See detailed "Ecotoxicity" section below)

Section 13 - Disposal Considerations

-

Waste treatment methods: Offer surplus and non-recyclable solutions to a licensed disposal company.

Section 14 - Transport Information

-

Not regulated as a dangerous good.

Section 15 - Regulatory Information

-

This safety datasheet complies with the requirements of Regulation (EC) No. 1907/2006.

Section 16 - Other Information

-

The above information is believed to be correct but does not purport to be all-inclusive and shall be used only as a guide.

Toxicity Profile

A comprehensive toxicological assessment is paramount for any compound intended for further development. Due to the limited publicly available toxicity data for 4-Amino-n,3-dimethylbenzenesulfonamide, this section outlines the necessary studies based on international guidelines, providing a roadmap for its evaluation. The structure-activity relationship (SAR) of sulfonamides suggests potential for certain toxicities, which underscores the importance of these evaluations.[6][7][8][9][10]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.[1][11][12]

Data Summary:

| Endpoint | Classification | Remarks |

| Oral LD₅₀ | Category 4 (Harmful if swallowed) | Based on supplier information. Quantitative data not available. |

| Dermal LD₅₀ | No data available | |

| Inhalation LC₅₀ | No data available | |

| Skin Irritation | Category 2 (Causes skin irritation) | Based on supplier information. |

| Eye Irritation | Category 2A (Causes serious eye irritation) | Based on supplier information. |

Experimental Protocols:

-

Acute Oral Toxicity (following OECD Guideline 401): [11][13][14][15][16]

-

Animal Model: Typically, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

-

Dosage: A single dose of the test substance is administered by gavage. A limit test at 2000 mg/kg body weight is often performed first. If mortality is observed, a full study with at least three dose levels is conducted to determine the LD₅₀.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The LD₅₀ (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. Gross necropsy is performed on all animals at the end of the study.

-

-

Acute Dermal Irritation/Corrosion (following OECD Guideline 404): [17][18][19][20][21]

-

Animal Model: Albino rabbits are the preferred species.

-

Application: A single dose (0.5 g for solids) is applied to a small area of shaved skin.

-

Exposure: The test substance is held in contact with the skin for 4 hours.

-

Observation: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days to assess the reversibility of the effects.

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

-

-

Acute Eye Irritation/Corrosion (following OECD Guideline 405): [22][23][24][25][26]

-

Animal Model: Albino rabbits are typically used.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

-

Sub-chronic Toxicity

Repeated dose toxicity studies provide information on the potential health hazards from repeated exposure over a longer period.

Experimental Protocol:

-

90-Day Oral Toxicity Study in Rodents (following OECD Guideline 408): [27][28][29][30][31]

-

Animal Model: Rats are the preferred species.

-

Dosage: The test substance is administered orally in graduated daily doses to several groups of animals for 90 days. At least three dose levels and a control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined. A full histopathological examination of organs and tissues is conducted.

-

Carcinogenicity

Carcinogenicity studies are long-term assays to evaluate the potential of a substance to cause cancer.

Experimental Protocol:

-

Carcinogenicity Studies (following OECD Guideline 451): [32][33][34][35][36]

-

Animal Model: Typically, long-term studies (e.g., 2 years in rats, 18 months in mice) are conducted.

-

Dosage: The test substance is administered over the majority of the animal's lifespan, usually in the diet. At least three dose levels and a control group are used.

-

Observations: Animals are monitored for the development of tumors.

-

Endpoint: The incidence and type of tumors in the treated groups are compared to the control group to assess the carcinogenic potential.

-

Mutagenicity

Mutagenicity assays are used to determine if a substance can cause genetic mutations.

Experimental Protocol:

-

Bacterial Reverse Mutation Test (Ames Test) (following OECD Guideline 471): [2][37][38]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.

-

Ecotoxicity

Ecotoxicity studies assess the potential harm of a substance to the environment.

Experimental Protocol:

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (following OECD Guideline 201): [39][40][41][42][43]

-

Test Organism: A freshwater green alga (e.g., Pseudokirchneriella subcapitata).

-

Procedure: The algae are exposed to a range of concentrations of the test substance for 72 hours.

-

Endpoint: The inhibition of algal growth is measured, and the EC₅₀ (the concentration that causes a 50% reduction in growth) is determined.

-

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for key toxicological assays.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Conclusion

This technical guide provides a comprehensive framework for understanding the safety and toxicological profile of 4-Amino-n,3-dimethylbenzenesulfonamide. While specific experimental data for this compound is limited in the public domain, the provided information on its physicochemical properties, a GHS-compliant SDS structure, and detailed outlines of essential toxicological assays based on OECD guidelines offer a robust foundation for researchers. The causality behind the selection of these standardized tests lies in their proven ability to provide reliable and reproducible data for hazard identification and risk assessment, which are fundamental to ensuring the safety of researchers and the integrity of drug development programs. Adherence to these established protocols is not only a matter of scientific best practice but also a critical component of regulatory compliance. By following this guide, researchers can approach the handling and further investigation of 4-Amino-n,3-dimethylbenzenesulfonamide with a high degree of scientific rigor and safety consciousness.

References

-

OECD (2018), Test No. 451: Carcinogenicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

-

Tacic, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(5), 529-543. [Link]

-

OECD (2012), Test No. 405: Acute Eye Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

-

OECD (2015), Test No. 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

-

OECD (1987), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

-

OECD (2017), Test No. 402: Acute Dermal Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

-

OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

-

Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

-

OECD (2018), Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

-

IVAMI. (n.d.). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

-

Analytice. (2021, June 18). OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test. Retrieved from [Link]

-

OECD. (2002). Test No. 405: Acute Eye Irritation/Corrosion. OECD Publishing. [Link]

-

CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

-

VICH. (2008). VICH GL28: Studies to evaluate the safety of residues of veterinary drugs in human food: Carcinogenicity testing. Retrieved from [Link]

-

Quantics Biostatistics. (2024, May 23). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. Retrieved from [Link]

-

Scribd. (n.d.). OECD 401: Acute Oral Toxicity Guide. Retrieved from [Link]

-

Creative Safety Supply. (n.d.). When are GHS Safety Data Sheets (SDS) Required? Retrieved from [Link]

-

OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Publishing. [Link]

-

Product Safety and Environmental Testing. (n.d.). OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. Retrieved from [Link]

- OECD. (2012). Test No.

- OECD. (2002). Test No.

-

OECD. (n.d.). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

-

OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

-

OECD. (2017, October 9). Test No. 402: Acute Dermal Toxicity. Retrieved from [Link]

-

OECD. (2018, June 27). Test No. 451: Carcinogenicity Studies. Retrieved from [Link]

-

OECD. (2011, July 28). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

-

OECD. (n.d.). Test No. 401: Acute Oral Toxicity. Retrieved from [Link]

-

OECD. (2002, April 24). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

-

OECD. (2015, July 28). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

-

Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved from [Link]

-

Slideshare. (n.d.). Acute dermal toxicity-402. Retrieved from [Link]

-

Webor Technology. (n.d.). 3-AMINO-N,N-DIMETHYL-4-METHYL-BENZENESULFONAMIDE. Retrieved from [Link]

-

RE-Place. (n.d.). The bacterial reverse mutation test. Retrieved from [Link]

-

TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). Retrieved from [Link]

-

Safe Work Australia. (n.d.). Preparing safety data sheets. Retrieved from [Link]

-

Umwelt Online. (2018, June 25). OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Retrieved from [Link]

-

Scymaris. (n.d.). OECD 201: Our Technical Approach. Retrieved from [Link]

- BEMS Reports. (2018). Acute Oral Toxicity. 4(2), 39-41.

-

Slideshare. (n.d.). IN-VIVO CARCINOGENICITY STUDIES.pptx TG451. Retrieved from [Link]

-

Park, S. Y., et al. (2021). Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats. Particle and Fibre Toxicology, 18(1), 1-15. [Link]

-

Environmental Health and Safety - University of Chicago. (n.d.). Safety Data Sheets & the Globally Harmonized System for Hazard Communication. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Acute Oral Toxicity. Retrieved from [Link]

-

UNECE. (n.d.). ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS). Retrieved from [Link]

-

TotalSDS. (n.d.). What Are GHS Requirements for Safety Data Sheets (SDS)? Retrieved from [Link]

-

ResearchGate. (2020). (PDF) QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

- Journal of In-vitro In-vivo In-silico Journal. (2018).

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

Sources

- 1. nucro-technics.com [nucro-technics.com]

- 2. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 3. Safety Data Sheets & the Globally Harmonized System for Hazard Communication | Environmental Health & Safety [bu.edu]

- 4. unece.org [unece.org]

- 5. totalsds.com [totalsds.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. openaccesspub.org [openaccesspub.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 13. scribd.com [scribd.com]

- 14. oecd.org [oecd.org]

- 15. bemsreports.org [bemsreports.org]

- 16. researchgate.net [researchgate.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. nucro-technics.com [nucro-technics.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. Test No. 405: Acute Eye Irritation/Corrosion - OECD - Google Books [books.google.je]

- 27. ask-force.org [ask-force.org]

- 28. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 29. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 30. umwelt-online.de [umwelt-online.de]

- 31. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 32. policycommons.net [policycommons.net]

- 33. mhlw.go.jp [mhlw.go.jp]

- 34. quantics.co.uk [quantics.co.uk]

- 35. oecd.org [oecd.org]

- 36. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]

- 37. The bacterial reverse mutation test | RE-Place [re-place.be]

- 38. ttslaboratuvar.com [ttslaboratuvar.com]

- 39. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 40. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 41. oecd.org [oecd.org]

- 42. oecd.org [oecd.org]

- 43. OECD 201: Our Technical Approach | Scymaris [scymaris.com]

Pharmacological Potential of 4-Amino-N,3-dimethylbenzenesulfonamide Derivatives

Here is an in-depth technical guide on the pharmacological potential and synthetic chemistry of 4-Amino-N,3-dimethylbenzenesulfonamide derivatives.

Technical Whitepaper & Research Guide

Executive Summary

4-Amino-N,3-dimethylbenzenesulfonamide is a specialized sulfonamide scaffold that serves as a critical pharmacophore in modern medicinal chemistry.[1] Unlike classical primary sulfonamides (e.g., sulfanilamide) which primarily target Carbonic Anhydrase (CA) or Dihydropteroate Synthase (DHPS), this

This guide analyzes the structure-activity relationship (SAR) of this scaffold, details its synthesis from o-toluidine, and explores its derivatives' potential in oncology and antimicrobial therapeutics.

Part 1: Chemical Basis & SAR Analysis

The pharmacological distinctiveness of this molecule lies in its specific substitution pattern, which alters its electronic and steric profile compared to generic sulfa drugs.

The Scaffold Architecture

The molecule consists of a benzenesulfonamide core with two critical methyl substitutions:

-

3-Methyl Group (

): Located ortho to the amino group. This provides steric bulk that forces the aniline nitrogen out of planarity or locks the conformation when binding to enzyme active sites (e.g., kinase hinge regions). -

-Methyl Sulfonamide (

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional roles of each moiety within the scaffold.

Figure 1: SAR analysis highlighting the shift from classical CA inhibition to Kinase selectivity via N-methylation.

Part 2: Therapeutic Targets & Pharmacological Potential[2]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The most significant recent application of this scaffold is in the development of CDK2 inhibitors for cancer therapy. CDK2 regulates the

-

Mechanism: Derivatives of 4-Amino-N,3-dimethylbenzenesulfonamide act as ATP-competitive inhibitors. The 4-amino group (often derivatized into an amide or urea) forms hydrogen bonds with the "hinge region" of the kinase.

-

Role of the Scaffold: The 3-methyl group is crucial for filling the hydrophobic "gatekeeper" pocket, enhancing affinity and selectivity over other kinases.

-

Key Reference: Research by Genentech has utilized this specific intermediate (referred to as S22 ) to synthesize selective tertiary amide inhibitors of CDK2 [1].

Antimicrobial Activity (DHPS Inhibition)

While

-

Mechanism: Competitive inhibition of Dihydropteroate Synthase (DHPS), blocking folate synthesis.[2][3]

-

Potential: Derivatives where the

-methyl is replaced or extended (e.g.,

Carbonic Anhydrase (CA) Selectivity

-

Crucial Distinction: Primary sulfonamides (

) are potent CA inhibitors. -

Effect of N-Methylation: The

-methyl group ( -

Pharmacological Advantage: This "defect" is a feature in kinase drug design. It ensures that anticancer drugs built on this scaffold do not cause systemic side effects (e.g., acidosis, paresthesia) associated with CA inhibition.

Part 3: Synthesis Protocol

This protocol describes the synthesis of 4-Amino-N,3-dimethylbenzenesulfonamide starting from o-toluidine. This route ensures regioselectivity (sulfonylation para to the amino group).

Synthetic Workflow Diagram

Figure 2: Step-wise synthesis ensuring regioselective chlorosulfonation.

Detailed Methodology

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform Step 2 in a fume hood.

-

Protection (Acetylation):

-

Dissolve o-toluidine (1.0 eq) in dichloromethane (DCM).

-

Add Acetic Anhydride (1.1 eq) dropwise at

. Stir at RT for 2 hours. -

Rationale: Acetylation protects the amine from oxidation and directs the subsequent electrophilic substitution to the para position (relative to the amine) due to steric hindrance at the ortho position caused by the 3-methyl group.

-

-

Chlorosulfonation:

-

Cool Chlorosulfonic acid (5.0 eq) to

. -

Add dry 2-methylacetanilide portion-wise.

-

Heat to

for 2 hours to drive the reaction to completion. -

Pour the mixture onto crushed ice carefully to precipitate the sulfonyl chloride. Filter and dry.[4]

-

-

Amination (Introduction of N-Methyl):

-

Deprotection (Hydrolysis):

-

Reflux the intermediate in 6M HCl for 1-2 hours.

-

Neutralize with NaOH to pH 8-9 to precipitate the free amine.

-

Yield: Typically 75-85% overall.

-

Part 4: Biological Evaluation Protocols

To validate the pharmacological potential, the following assays are standard.

CDK2 Kinase Assay (In Vitro)

This assay determines if derivatives of the scaffold effectively inhibit CDK2.

| Parameter | Protocol Detail |

| Assay Type | FRET-based or Radiometric ( |

| Enzyme | Recombinant Human CDK2/Cyclin E complex. |

| Substrate | Histone H1 or specific peptide substrate. |

| Readout | |

| Control | Staurosporine (Non-selective kinase inhibitor). |

Procedure:

-

Incubate enzyme + peptide substrate + Test Compound (various concentrations) in kinase buffer.

-

Initiate reaction with ATP.

-

Stop reaction after 30-60 mins.

-

Measure phosphorylation.

Carbonic Anhydrase Counter-Screen

To prove selectivity (i.e., that the compound does not inhibit CA), use the Stopped-Flow

-

Goal: Confirm

(Inactive). -

Method: Monitor the acidification of a buffer containing Phenol Red indicator as CA converts

to carbonic acid. Active inhibitors slow this color change.

References

-

Zeng, M., et al. (2022).[8] "Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2)." Journal of Medicinal Chemistry. (Describes the synthesis and use of 4-Amino-N,3-dimethylbenzenesulfonamide as Intermediate S22).

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. (Foundational text on sulfonamide SAR and N-substitution effects).

-

ChemicalBook. (2024). "4-Amino-N-methylbenzenesulfonamide Properties and CAS Data." (Verification of chemical structure and availability).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3016287 (Related 3-hydroxy derivative SAR data).

Sources

- 1. 7356-89-0|4-Amino-3,5-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 59700-38-8|4-Amino-2,5-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Amino-3-methyl-benzenesulfonamide | 252562-03-1 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Literature review on 4-Amino-n,3-dimethylbenzenesulfonamide synthesis pathways

The following technical guide details the synthesis pathways for 4-Amino-N,3-dimethylbenzenesulfonamide (CAS 946-92-6). This document is structured for researchers and process chemists, focusing on the most robust, scalable, and chemically validated route: the Chlorosulfonation-Amidation Sequence derived from o-toluidine.

Executive Summary & Compound Profile

4-Amino-N,3-dimethylbenzenesulfonamide is a critical intermediate in the synthesis of color photographic developing agents (specifically CD-3/CD-4 analogues) and sulfonamide-based pharmaceuticals. Its synthesis requires precise regiochemical control to ensure the sulfonamide moiety is introduced para to the amino group while maintaining the integrity of the ortho-methyl substituent.

| Property | Specification |

| IUPAC Name | 4-amino-N,3-dimethylbenzenesulfonamide |

| CAS Number | 946-92-6 |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Key Precursor | o-Toluidine (2-Methylaniline) |

| Primary Pathway | Acetylation |

Retrosynthetic Analysis & Pathway Selection

The direct sulfonation of o-toluidine is impractical due to the susceptibility of the free amine to oxidation and the formation of "zwitterionic" sulfamic acids that are difficult to process. The industry-standard approach utilizes Amine Protection to modulate reactivity and direct regioselectivity.

Strategic Logic

-

Protection (Acetylation): Converts the strongly activating, oxidation-prone amino group (-NH₂) into a moderately activating acetamido group (-NHAc). This prevents oxidation by chlorosulfonic acid.

-

Regiocontrol: The acetamido group at position 1 and the methyl group at position 2 create a specific directing effect.

-

-NHAc directs ortho/para (Positions 2, 4, 6).

-

-CH₃ directs ortho/para (Positions 1, 3, 5).

-

Result: Position 4 is sterically favored over Position 6 and electronically favored by the stronger acetamido director.

-

-

Activation: Conversion to the sulfonyl chloride allows for facile nucleophilic attack by methylamine.

Pathway Visualization (DOT)

Figure 1: Linear Synthesis Pathway for CAS 946-92-6. The route ensures regioselectivity at the 4-position.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mole scale but can be scaled down for bench validation.

Step 1: Acetylation of o-Toluidine

Objective: Protect the amine to prevent oxidation and direct sulfonation to the para position.

-

Reagents: o-Toluidine (107 g, 1.0 mol), Acetic Anhydride (112 g, 1.1 mol), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Charge o-toluidine and acetic acid into a reactor.

-

Add acetic anhydride dropwise while maintaining temperature < 90°C (exothermic).

-

Reflux for 1 hour to ensure completion.

-

Pour into ice water (or distill off solvent) to crystallize N-(2-methylphenyl)acetamide .

-

Checkpoint: Product should be a white solid (MP: 110–112°C).

-

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group.[1] Safety Warning: Chlorosulfonic acid reacts violently with water. Use a gas scrubber for HCl evolution.

-

Reagents: N-(2-methylphenyl)acetamide (Dry, 149 g, 1.0 mol), Chlorosulfonic acid (350 g, ~3.0 mol).

-

Mechanism: Electrophilic Aromatic Substitution (

). -

Procedure:

-

Cool Chlorosulfonic acid to 10–15°C in a dry flask equipped with a mechanical stirrer and drying tube.

-

Add N-(2-methylphenyl)acetamide in small portions over 1 hour. Do not allow temperature to exceed 20°C during addition to prevent side reactions.

-

Once addition is complete, heat the mixture to 60°C for 2–3 hours. This drives the reaction and ensures conversion of the intermediate sulfonic acid to the sulfonyl chloride.

-

Quenching: Cool the reaction mass to ambient temperature. Slowly pour the oily mixture onto crushed ice (1 kg) with vigorous stirring.

-

Isolation: Filter the precipitated 4-acetamido-3-methylbenzenesulfonyl chloride . Wash with cold water to remove acid.

-

Storage: Use immediately or dry under vacuum. Sulfonyl chlorides are moisture sensitive.

-

Step 3: Sulfonamide Formation (Aminolysis)

Objective: Form the sulfonamide bond using methylamine.

-

Reagents: Wet Sulfonyl Chloride cake (from Step 2), Methylamine (40% aqueous solution or 2M in THF).

-

Stoichiometry: Use excess Methylamine (2.5–3.0 eq) to scavenge the HCl byproduct.

-

Procedure:

-

Place Methylamine solution in a reactor and cool to 0–5°C .

-

Add the sulfonyl chloride (solid or dissolved in minimal acetone) slowly.

-

Exotherm Control: Maintain temperature < 20°C. High temperatures can cause hydrolysis of the sulfonyl chloride back to the sulfonic acid.

-

Stir at room temperature for 2 hours.

-

Acidify carefully with dilute HCl to precipitate the product (if using aqueous amine) or evaporate solvent.

-

Intermediate: 4-acetamido-N,3-dimethylbenzenesulfonamide .

-

Step 4: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to release the free amine.

-

Reagents: Intermediate from Step 3, NaOH (10% aq) or HCl (4M).

-

Procedure (Alkaline Hydrolysis - Preferred):

-

Suspend the intermediate in 10% NaOH solution.

-

Reflux for 1–2 hours. The solid will dissolve as the acetyl group is cleaved.

-

Cool to room temperature.

-

Neutralize with dilute HCl to pH 7–8. The target compound, 4-Amino-N,3-dimethylbenzenesulfonamide , will precipitate.

-

Purification: Recrystallize from Ethanol/Water or Methanol.

-

Process Parameters & Troubleshooting

The following table summarizes critical control points (CCPs) to ensure batch consistency.

| Stage | Critical Parameter | Potential Failure Mode | Corrective Action |

| Chlorosulfonation | Temperature > 70°C | Formation of sulfones (dimerization) | Maintain 55–65°C strict range. |

| Quenching | Fast addition to ice | Hydrolysis of Sulfonyl Chloride | Add reaction mass slowly to excess ice. |

| Aminolysis | Water presence (if using THF) | Competitive hydrolysis | Use anhydrous amine in THF or excess amine in water at low temp. |

| Final Isolation | pH overshoot (< 4) | Formation of HCl salt (water soluble) | Adjust pH precisely to 7–8 to isolate free base. |

Mechanistic Validation

The regioselectivity of this synthesis is validated by the directing effects of the substituents on the o-toluidine ring.

-

Substrate: N-(2-methylphenyl)acetamide.

-

Directing Groups:

-

-NHAc (C1): Strong ortho/para director.

-

-CH₃ (C2): Weak ortho/para director.

-

-

Site Analysis:

-

C3: Meta to NHAc (Deactivated).

-

C4: Para to NHAc, Meta to CH₃. (Highly Activated).

-

C5: Meta to NHAc, Para to CH₃. (Weakly Activated).

-

C6: Ortho to NHAc, Meta to CH₃. (Activated but Sterically Hindered).

-

-

Conclusion: The electrophilic attack of the chlorosulfonyl group (

) occurs almost exclusively at C4 , confirming the structure of the intermediate.

Figure 2: Electrophilic Aromatic Substitution Mechanism. The C4 position is electronically and sterically favored.

References

-

Organic Syntheses. (1928). p-Acetaminobenzenesulfonyl Chloride.[2] Organic Syntheses, Coll. Vol. 1, p. 8. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetamido-3-methylbenzenesulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

Sources

A Technical Guide to 4-Amino-N,3-dimethylbenzenesulfonamide: Synthesis, Properties, and Application as a Core Pharmaceutical Intermediate

Executive Summary: 4-Amino-N,3-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a crucial building block in synthetic organic chemistry. Its structural arrangement, featuring a reactive primary aromatic amine and a sulfonamide moiety, makes it a valuable intermediate in the pharmaceutical industry. This guide provides a technical overview of its synthesis, physicochemical properties, and core applications, with a focus on its role in the development of sulfonylurea-class therapeutics. The narrative emphasizes the chemical principles and experimental logic that underpin its utility for researchers and drug development professionals.

Section 1: The Strategic Importance of Aryl Sulfonamides in Drug Discovery

The sulfonamide functional group (–S(=O)₂–N–) is a cornerstone of medicinal chemistry, first gaining prominence with the discovery of antibacterial sulfa drugs.[1][2] Since then, this versatile moiety has been incorporated into a vast array of therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and notably, antidiabetic drugs.[3][4] The sulfonamide group acts as a key pharmacophore, often mimicking a carboxylic acid group but with different electronic and steric properties, enabling it to form critical hydrogen bonds with biological targets.[4]

4-Amino-N,3-dimethylbenzenesulfonamide belongs to this vital class of compounds. It is distinguished by two primary reactive centers:

-

The Primary Aromatic Amine (-NH₂): Positioned para to the sulfonamide group, this amine is a versatile handle for a wide range of chemical transformations, including diazotization, acylation, and condensation reactions.

-

The N-methyl Sulfonamide Moiety (-SO₂NHCH₃): This group is fundamental to the structure of many second-generation sulfonylurea drugs, contributing to their binding affinity and pharmacokinetic profile.

These features make it an ideal starting material for constructing more complex molecules, particularly those requiring a substituted aryl sulfonamide core.

Section 2: Physicochemical and Structural Properties

A clear understanding of the physical and chemical properties of an intermediate is critical for its effective use in multi-step synthesis. While 4-Amino-N,3-dimethylbenzenesulfonamide is a specific and somewhat niche reagent, its properties are aligned with similar substituted benzenesulfonamides. For reference, the properties of the closely related primary sulfonamide, 4-amino-3-methylbenzenesulfonamide, are presented below.

Table 1: Physicochemical Data for 4-amino-3-methylbenzenesulfonamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 53297-70-4 | [5] |

| Molecular Formula | C₇H₁₀N₂O₂S | [5] |

| Molecular Weight | 186.24 g/mol | [5] |

| Appearance | Solid (Typical) | |

| Purity | ≥95% (Typical) | [5] |

| Storage | 2-8 °C, Inert atmosphere |[5] |

Section 3: Synthesis and Manufacturing Principles

The synthesis of 4-Amino-N,3-dimethylbenzenesulfonamide follows established principles of aromatic chemistry. A logical and industrially scalable pathway begins with a readily available starting material, such as 2-nitrotoluene, and proceeds through a series of robust transformations designed to install the required functional groups in the correct orientation.

Generalized Experimental Protocol:

A plausible synthetic route involves the following key steps, chosen to manage the reactivity of the functional groups and maximize yield.

-

Chlorosulfonation of 2-Nitrotoluene:

-

Rationale: This electrophilic aromatic substitution introduces the sulfonyl chloride group. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The sulfonation occurs para to the methyl group due to its stronger directing effect and steric hindrance at the ortho positions.

-

Procedure: 2-Nitrotoluene is treated cautiously with excess chlorosulfonic acid at low temperatures (0-5 °C). The reaction is highly exothermic and releases HCl gas, requiring careful control of addition rates and efficient gas scrubbing. Upon completion, the mixture is quenched by pouring it onto crushed ice, causing the product, 3-methyl-4-nitrobenzenesulfonyl chloride, to precipitate.

-

-

Amination with Methylamine:

-

Rationale: The highly reactive sulfonyl chloride is converted to the desired N-methyl sulfonamide via nucleophilic substitution.

-

Procedure: The isolated 3-methyl-4-nitrobenzenesulfonyl chloride is dissolved in a suitable inert solvent (e.g., dichloromethane) and treated with an aqueous solution of methylamine. The reaction is typically run at room temperature. After completion, the organic layer is separated, washed, and dried to yield N,3-dimethyl-4-nitrobenzenesulfonamide.

-

-

Reduction of the Nitro Group:

-

Rationale: The final step is the reduction of the nitro group to the essential primary aromatic amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure: The N,3-dimethyl-4-nitrobenzenesulfonamide is dissolved in a solvent like methanol or ethanol. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the final product, 4-Amino-N,3-dimethylbenzenesulfonamide.[6]

-

Synthesis Workflow Diagram:

Caption: Generalized synthetic pathway for 4-Amino-N,3-dimethylbenzenesulfonamide.

Section 4: Core Application in the Synthesis of Sulfonylurea Antidiabetics

The primary utility of 4-Amino-N,3-dimethylbenzenesulfonamide is as a key intermediate in the synthesis of second-generation sulfonylurea drugs, a class of oral hypoglycemic agents used to treat type II diabetes.[4] These drugs function by stimulating insulin release from pancreatic β-cells. The synthesis of these complex molecules relies on a convergent approach where the aminosulfonamide core is coupled with a heterocyclic amine via a urea linkage.

Exemplary Synthesis of a Glipizide Analogue:

While specific drug syntheses are proprietary, the following pathway illustrates the validated and common methodology for incorporating an aminosulfonamide intermediate into a sulfonylurea drug.[7][8]

-

Formation of the N-Sulfonyl Carbamate Intermediate:

-

Rationale: The aromatic amine of the intermediate must be converted into a more reactive species to facilitate urea formation. This is typically achieved by reacting it with an isocyanate or a precursor like ethyl chloroformate.

-

Procedure: 4-Amino-N,3-dimethylbenzenesulfonamide is dissolved in a solvent such as anhydrous acetone. Anhydrous potassium carbonate is added as a base, followed by the dropwise addition of ethyl chloroformate. The mixture is refluxed until the reaction is complete.[8] This forms a key sulfonyl carbamate intermediate.

-

-

Condensation with a Heterocyclic Amine:

-

Rationale: The final step is the coupling of the activated sulfonyl carbamate with a specific amino-heterocycle. The choice of heterocycle defines the final drug product (e.g., an amino-pyrazine for a Glipizide-like molecule).

-

Procedure: The sulfonyl carbamate intermediate is heated with the requisite heterocyclic amine (e.g., 2-amino-5-methylpyrazine) in a high-boiling solvent like toluene.[8] The reaction proceeds via nucleophilic attack of the heterocyclic amine on the carbamate, eliminating ethanol and forming the stable sulfonylurea linkage.

-

API Synthesis Workflow:

Caption: Convergent synthesis of a sulfonylurea API from the core intermediate.

Section 5: Safety, Handling, and Storage

As with all chemical reagents, proper handling of 4-Amino-N,3-dimethylbenzenesulfonamide is paramount. The safety profile is generally analogous to other aromatic aminosulfonamides.

Table 2: GHS Hazard and Precautionary Information

| Category | Information |

|---|---|

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

Note: Data is based on the closely related compound 4-amino-N,N-dimethyl-benzenesulfonamide (CAS 1709-59-7) as a representative example.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is required.

-

Ventilation: All handling should be performed in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from strong oxidizing agents.[5]

Section 6: Conclusion

4-Amino-N,3-dimethylbenzenesulfonamide exemplifies the strategic value of well-designed intermediates in pharmaceutical manufacturing. Its bifunctional nature allows for controlled, sequential reactions, making it a reliable precursor for the synthesis of high-value active pharmaceutical ingredients, particularly within the sulfonylurea class. A thorough understanding of its synthesis, reactivity, and handling is essential for chemists and researchers aiming to leverage its potential in modern drug discovery and development programs.

References

-

CP Lab Safety. (n.d.). 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide, 98% Purity, C8H12N2O3S, 25 grams. Retrieved from [Link]

-

Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

-

Sharonova, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Role of 4-Amino-N-methylbenzenemethanesulfonamide in Modern Chemical Synthesis. Retrieved from [Link]

-

Preprints.org. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-